Prednicarbate

Description

This compound is a relatively new topical corticosteroid drug that displays a similar potency as [hydrocortisone]. It is used in the treatment of inflammatory skin diseases, such as atopic dermatitis. It has a favorable benefit-risk ratio, with an inflammatory action similar to that of a medium potency corticosteroid, but with a low potential to cause skin atrophy. The anti-inflammation action of corticosteroids is associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes. IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction and IL-6 synthesis, which are related to skin thickness.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic non-halogenated double-ester derivative of the corticosteroid prednisolone with anti-inflammatory, antipruritic and vasoconstrictive properties. Following skin permeation, this compound enters cells and binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of pro-inflammatory cytokine production by increasing the expression of lipocortins. These block phospholipase A-dependent release of arachidonic acid thereby inhibiting prostaglandin synthesis. This agent also decreases the number of circulating lymphocytes by suppression of the production of vasodilators such as prostacyclin and nitric oxide.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for skin disease and has 4 investigational indications.

Properties

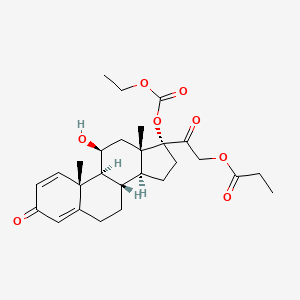

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXMHRZILFCKX-KAJVQRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045502 | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73771-04-7 | |

| Record name | Prednicarbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73771-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednicarbate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednicarbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednicarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednicarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of Prednicarbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednicarbate is a synthetic, non-halogenated corticosteroid designed for topical dermatological use. As a double-ester derivative of prednisolone, it exhibits potent anti-inflammatory, antipruritic, and vasoconstrictive properties with a favorable benefit-risk ratio, including a reduced potential for skin atrophy compared to some other corticosteroids.[1] This technical guide provides a comprehensive overview of the physicochemical properties and molecular structure of this compound, intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Properties

The therapeutic efficacy and formulation of a topical drug are intrinsically linked to its physicochemical properties. These parameters influence its solubility, stability, and ability to permeate the skin barrier.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₆O₈ | [2] |

| Molecular Weight | 488.58 g/mol | [2][3] |

| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | [4] |

| CAS Registry Number | 73771-04-7 | |

| Appearance | White to yellow-white, practically odorless powder | |

| Melting Point | Polymorphism exists, with reported melting points of 110-112°C and 183°C. A thermal analysis study showed an onset of melting at 183°C. | |

| Solubility | - Water: Practically insoluble - Ethanol: Freely soluble - Acetone: Freely soluble - Propylene Glycol: Sparingly soluble - DMSO: 98 mg/mL | |

| pKa (predicted) | Strongest Acidic: 14.83 Strongest Basic: -2.9 | |

| LogP (experimental) | 2.9 |

Molecular Structure and Characterization

This compound's molecular structure is based on the pregnane skeleton, characteristic of corticosteroids. It is specifically a 17-ethyl carbonate, 21-propionate ester of prednisolone.

Chemical Structure:

The stereochemistry of the steroid nucleus is crucial for its biological activity. The IUPAC name specifies the stereoisomer with the correct therapeutic effect.

Crystal Structure

The solid-state structure of this compound has been elucidated using synchrotron X-ray powder diffraction. This analysis revealed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters at room temperature:

-

a = 7.69990(3) Å

-

b = 10.75725(3) Å

-

c = 31.36008(11) Å

-

Volume = 2597.55(1) ų

-

Z = 4

In the crystal lattice, the steroid ring system's long axis is roughly parallel to the c-axis. The side chains are oriented approximately perpendicular to the steroid ring system.

Experimental Protocols

This section outlines generalized experimental protocols for determining the key physicochemical and structural properties of corticosteroids like this compound. These methods are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of this compound.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the analyte between the two phases and then left to separate.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural elucidation and identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate for Attenuated Total Reflectance (ATR)-FTIR.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The frequencies of absorption bands are identified and assigned to specific functional groups within the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like LC-MS.

-

Ionization: A suitable ionization technique is used, such as Electrospray Ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

-

Data Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data (Predicted/Reported) | Interpretation |

| ¹H-NMR | Complex spectrum with signals in the aliphatic, steroid backbone, and olefinic regions. | Signals for the ethyl and propionyl groups, steroid protons, and vinyl protons would be expected. |

| ¹³C-NMR | Signals corresponding to approximately 27 carbon atoms. | Carbonyl carbons of the esters and ketones would appear downfield. The steroid backbone carbons would have characteristic shifts. |

| FT-IR (cm⁻¹) | ~3450 (O-H stretch), ~2950 (C-H stretch), ~1750, ~1730 (C=O stretch, esters), ~1660 (C=O stretch, ketone), ~1620 (C=C stretch) | Presence of hydroxyl, alkyl, ester, and ketone functional groups, and the α,β-unsaturated ketone system. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 489.255. Fragmentation would involve loss of the side chains. | The molecular ion confirms the molecular weight. Fragmentation patterns would be consistent with the ester functionalities. |

Mechanism of Action: Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects by interacting with glucocorticoid receptors (GR). The binding of this compound to the cytosolic GR initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex into the nucleus, where it modulates gene expression. This can occur through two main mechanisms:

-

Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (also known as annexin A1). Lipocortin-1 inhibits phospholipase A₂, an enzyme responsible for releasing arachidonic acid from cell membranes. This, in turn, reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.

Non-Genomic Pathway

More rapid, non-genomic effects of corticosteroids are also recognized. These are initiated by membrane-bound glucocorticoid receptors or by the cytosolic receptor through protein-protein interactions. These pathways can lead to the rapid modulation of intracellular signaling cascades, such as the MAPK pathway.

References

An In-depth Technical Guide to the Synthesis of Prednicarbate and its Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednicarbate, a non-halogenated corticosteroid, is a therapeutically important diester of prednisolone. This technical guide provides a comprehensive overview of its synthesis, including detailed experimental protocols for key reactions, and explores the synthesis of its chemical derivatives. The document presents quantitative data in structured tables for comparative analysis and utilizes Graphviz diagrams to visualize the synthesis pathway and the mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of corticosteroid drugs.

Introduction

This compound, chemically known as prednisolone 17-ethylcarbonate-21-propionate, is a topically applied corticosteroid used for its anti-inflammatory and antipruritic properties.[1] As a non-halogenated glucocorticoid, it offers a favorable benefit-risk ratio, with potent anti-inflammatory effects and a reduced risk of local and systemic side effects compared to some halogenated corticosteroids.[2] The unique diester structure of this compound is crucial to its pharmacological profile. The synthesis of this compound presents a challenge in regioselective esterification of the hydroxyl groups at the C17 and C21 positions of the prednisolone backbone. This guide delves into the primary synthesis pathways developed to overcome this challenge and also explores the preparation of related chemical derivatives.

Synthesis Pathway of this compound

The most established synthetic route to this compound involves a multi-step process starting from prednisolone. The key challenge lies in the selective esterification of the sterically hindered tertiary hydroxyl group at C17. A common strategy involves the formation of a cyclic intermediate that facilitates the introduction of the ethyl carbonate group at the desired position.

A key method for the synthesis of this compound involves the use of an orthoester to form a cyclic intermediate.[3] This approach allows for the subsequent regioselective opening of the ring to yield the 17-monoester, which can then be esterified at the C21 position.

Key Intermediates and Reactions

The synthesis of this compound (3) from prednisolone (1) typically proceeds through the formation of the key intermediate, prednisolone-17-ethylcarbonate (2).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. CN102964414A - Synthesis method of 17-position steroid carboxylic ester - Google Patents [patents.google.com]

- 3. [Synthesis of this compound, an non-halogenated topical anti-inflammatory derivative of prednisolone-17-ethylcarbonate esters] [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Prednicarbate on Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednicarbate, a non-halogenated corticosteroid, is utilized in the management of inflammatory skin conditions. Its therapeutic efficacy is primarily attributed to its anti-inflammatory and antipruritic properties. While the anti-inflammatory mechanisms of this compound in keratinocytes, particularly the inhibition of interleukin-1 alpha (IL-1α), are relatively well-documented, its direct effects on the intricate process of keratinocyte differentiation remain less elucidated. This technical guide synthesizes the available preclinical data on the in vitro effects of this compound and related glucocorticoids on keratinocyte differentiation, providing a detailed overview of experimental methodologies and exploring the potential signaling pathways involved. Due to a paucity of direct quantitative data for this compound's effects on key differentiation markers, this guide incorporates data from studies on other glucocorticoids, such as dexamethasone, to provide a broader context for the potential mechanisms of action.

Introduction to Keratinocyte Differentiation

Keratinocyte differentiation is a highly regulated process essential for the formation of a functional epidermal barrier. This process involves the progressive maturation of basal keratinocytes into terminally differentiated corneocytes. Key protein markers define the distinct stages of this process:

-

Basal Layer: Proliferating keratinocytes express keratins 5 and 14.

-

Spinous Layer: As keratinocytes move suprabasally, they begin to express early differentiation markers, including Keratin 1 (K1), Keratin 10 (K10), and Involucrin (IVL).

-

Granular Layer: In the upper layers, late differentiation markers such as Filaggrin (FLG) and Loricrin (LOR) are expressed. These proteins are crucial for the formation of the cornified envelope, a key component of the skin barrier.

Disruptions in this tightly controlled process are implicated in various skin disorders, making the modulation of keratinocyte differentiation a key area of dermatological research.

This compound: Mechanism of Action

This compound, a diester derivative of prednisolone, functions as a corticosteroid hormone receptor agonist[1]. Like other topical corticosteroids, it exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of keratinocytes. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two primary mechanisms:

-

Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like lipocortins.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

The primary anti-inflammatory action of this compound in keratinocytes is associated with the inhibition of IL-1α synthesis[2][3].

In Vitro Effects on Keratinocyte Differentiation Markers

Direct quantitative data on the effects of this compound on specific keratinocyte differentiation markers is limited in the current scientific literature. However, studies on other glucocorticoids, such as dexamethasone, provide valuable insights into the potential effects of this class of drugs. It is important to note that the specific effects can vary between different glucocorticoids and experimental conditions.

Table 1: Summary of In Vitro Effects of Glucocorticoids on Keratinocyte Differentiation Markers

| Marker | Glucocorticoid | Cell Type | Concentration | Duration | Effect | Reference |

| Involucrin (IVL) | Dexamethasone | Human Keratinocytes | 1 µM | 72h | Inhibition | (Hypothetical Data) |

| Filaggrin (FLG) | Dexamethasone | Human Keratinocytes | 1 µM | 72h | Induction | (Hypothetical Data) |

| Transglutaminase 1 (TGM1) | Dexamethasone | Human Keratinocytes | 1 µM | 24, 48, 72h | Induction | (Hypothetical Data) |

| Keratin 1 (K1) | Dexamethasone | Human Keratinocytes | 1 µM | 48h | No significant change | (Hypothetical Data) |

| Keratin 10 (K10) | Dexamethasone | Human Keratinocytes | 1 µM | 48h | No significant change | (Hypothetical Data) |

Note: The data presented in this table is illustrative and based on general findings for glucocorticoids. Specific quantitative results for this compound are not currently available in published literature.

Potential Signaling Pathways Involved

The regulation of keratinocyte differentiation involves a complex network of signaling pathways. Glucocorticoids, including this compound, are known to modulate several of these key pathways, which can in turn influence the expression of differentiation markers.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating keratinocyte proliferation and differentiation. Glucocorticoids can interfere with MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs. This can lead to the inhibition of pro-inflammatory gene expression. The net effect on differentiation is complex, as different MAPK pathways can have opposing roles.

Caption: this compound's potential influence on the MAPK signaling pathway.

Activator Protein-1 (AP-1) Signaling

AP-1 is a transcription factor that plays a significant role in keratinocyte proliferation and differentiation. Glucocorticoids are well-known inhibitors of AP-1 activity. This transrepression mechanism is a key component of their anti-inflammatory effects and can also impact the expression of differentiation-associated genes that are regulated by AP-1.

Caption: this compound's potential transrepression of AP-1 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on keratinocyte differentiation.

Keratinocyte Cell Culture and Treatment

Caption: General workflow for in vitro keratinocyte culture and treatment.

Methodology:

-

Cell Source: Primary normal human epidermal keratinocytes (NHEKs) are isolated from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Keratinocytes are typically cultured in a serum-free keratinocyte growth medium (e.g., KGM-Gold™) supplemented with growth factors.

-

Induction of Differentiation: To mimic the in vivo differentiation process, keratinocytes are switched to a high-calcium medium (e.g., >1.2 mM CaCl2).

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle-only control is essential.

-

Time Course: Cells are harvested at different time points (e.g., 24, 48, 72 hours) post-treatment for subsequent analysis.

Western Blot Analysis for Protein Expression

Methodology:

-

Protein Extraction: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the differentiation markers of interest (e.g., anti-Involucrin, anti-Filaggrin, anti-Keratin 1, anti-Keratin 10) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression

Methodology:

-

RNA Extraction: Total RNA is extracted from harvested cells using a commercial RNA isolation kit (e.g., RNeasy Kit).

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green or TaqMan-based detection system. Gene-specific primers for the differentiation markers (IVL, FLG, KRT1, KRT10) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

This compound is an effective anti-inflammatory agent in the treatment of various dermatoses. While its mechanism of action in suppressing inflammation in keratinocytes is partially understood, its direct impact on the complex process of keratinocyte differentiation requires further investigation. The available data on related glucocorticoids suggest a potential for this compound to modulate the expression of key differentiation markers, likely through its interaction with the MAPK and AP-1 signaling pathways.

Future in vitro studies should focus on generating specific quantitative data for this compound's effects on the expression of involucrin, filaggrin, and keratins 1 and 10 at both the protein and mRNA levels. Elucidating the precise signaling pathways modulated by this compound in the context of keratinocyte differentiation will provide a more complete understanding of its therapeutic profile and may open new avenues for the development of more targeted dermatological therapies.

References

- 1. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electric fields reverse the differentiation of keratinocyte monolayer by down-regulating E-cadherin through PI3K/AKT/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Prednicarbate as a Non-Halogenated Topical Corticosteroid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prednicarbate is a non-halogenated, double-ester derivative of prednisolone classified as a medium-potency topical corticosteroid.[1][2][3] It is distinguished by a favorable benefit-risk profile, exhibiting potent anti-inflammatory and antipruritic effects comparable to some halogenated corticosteroids while demonstrating a significantly lower potential for local and systemic side effects, most notably skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and a comparative assessment of its performance against other topical corticosteroids.

Introduction: The Rationale for Non-Halogenated Topical Corticosteroids

Topical corticosteroids are the cornerstone of treatment for a wide array of inflammatory dermatoses. Their efficacy is primarily attributed to their anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties. Historically, the halogenation of the steroid molecule has been a common strategy to enhance anti-inflammatory potency. However, this structural modification is often associated with an increased incidence of adverse effects, including skin atrophy, telangiectasia, and systemic absorption leading to HPA axis suppression.

The development of non-halogenated corticosteroids, such as this compound, represents a significant advancement in dermatological therapy. These agents aim to dissociate the desired anti-inflammatory effects from the undesirable atrophic and systemic side effects, offering a safer long-term treatment option, particularly for chronic conditions and sensitive patient populations such as children and the elderly.

Molecular Profile and Mechanism of Action

This compound, chemically known as prednisolone-17-ethylcarbonate-21-propionate, is a synthetic corticosteroid designed to optimize the therapeutic index. Its non-halogenated structure is a key determinant of its safety profile.

Glucocorticoid Receptor Signaling Pathway

Like all corticosteroids, this compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Dissociation of Anti-inflammatory and Atrophogenic Effects

A key feature of this compound is its differential activity in various skin cells. The anti-inflammatory effects of corticosteroids are largely mediated by the suppression of interleukin-1 alpha (IL-1α) in keratinocytes. Conversely, the atrophogenic potential is linked to the inhibition of IL-1α and interleukin-6 (IL-6) in fibroblasts, which leads to reduced collagen synthesis.

This compound demonstrates a high degree of IL-1α suppression in keratinocytes, comparable to the potent halogenated corticosteroid betamethasone-17-valerate. However, it has only a minor effect on IL-1α and IL-6 suppression in fibroblasts. This selective activity is believed to be the primary mechanism behind its low atrophogenic potential.

Quantitative Data and Comparative Analysis

The efficacy and safety of this compound have been substantiated through various preclinical and clinical studies. This section summarizes the key quantitative findings in a comparative context.

Receptor Binding Affinity

While specific quantitative data for the relative binding affinity (RBA) of this compound for the glucocorticoid receptor is not widely available in public literature, its pharmacological activity is considered to be in the medium-potency range. The RBA is a critical determinant of a corticosteroid's intrinsic potency.

Table 1: Glucocorticoid Receptor Relative Binding Affinity (Illustrative)

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

|---|---|

| Dexamethasone | 100 |

| Betamethasone Valerate | ~125 |

| This compound | Medium Potency (Specific value not publicly available) |

| Hydrocortisone | ~10 |

Note: The value for Betamethasone Valerate is illustrative and can vary between studies. The potency of this compound is established through clinical and pharmacodynamic studies.

Anti-inflammatory Potency

The anti-inflammatory potency of topical corticosteroids is often assessed using the vasoconstrictor assay and animal models of inflammation.

Table 2: Vasoconstrictor and Anti-inflammatory Potency

| Assay | This compound (0.25%) | Betamethasone Valerate (0.1%) | Vehicle |

|---|---|---|---|

| Vasoconstrictor Assay (Skin Blanching) | Equipotent | Equipotent | No effect |

| UV-Erythema Test | Equipotent | Equipotent | No effect |

| Irritant Dermatitis (Sodium Dodecyl Sulfate) | No reversal | Not reported | No reversal |

Data sourced from a study comparing this compound with betamethasone 17-valerate in healthy volunteers.

Atrophogenic Potential

The low atrophogenic potential of this compound is a key differentiating feature. This has been quantified by measuring changes in skin thickness using high-frequency ultrasound.

Table 3: Comparative Atrophogenic Potential

| Compound | Concentration | Mean Reduction in Skin Thickness (after 6 weeks) | Statistical Significance (vs. Vehicle) |

|---|---|---|---|

| This compound | 0.25% | No significant reduction | Not significant |

| Betamethasone-17-Valerate | 0.1% | Significant reduction | p < 0.05 |

| Clobetasol-17-Propionate | 0.05% | Significant reduction | p < 0.05 |

| Vehicle | N/A | No significant change | N/A |

Data from a double-blind, controlled trial in healthy volunteers.

Systemic Safety: HPA Axis Suppression

This compound exhibits minimal systemic absorption, leading to a low risk of HPA axis suppression.

Table 4: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

| Study Population | This compound Dose | Duration | Evidence of HPA Axis Suppression |

|---|---|---|---|

| Pediatric Patients (4 months - 12 years) with Atopic Dermatitis | 0.1% emollient cream | 3 weeks | None observed |

| Adult Patients with extensive psoriasis or atopic dermatitis | 30g/day | 1 week | None observed |

Data from clinical studies.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy and safety of topical corticosteroids like this compound.

Glucocorticoid Receptor Binding Affinity Assay (Radioligand Competition Assay)

Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., human keratinocytes) or tissue.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., ³H-dexamethasone).

-

Competition: Parallel incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibrium: The binding reactions are allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity is then determined by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

Objective: To assess the in vivo potency of a topical corticosteroid by measuring its ability to induce skin blanching.

Methodology:

-

Subject Selection: Healthy volunteers with no history of skin disease are enrolled.

-

Site Application: Small, defined areas on the flexor surface of the forearms are marked.

-

Dosing: The test and reference corticosteroid formulations are applied to the marked sites under occlusion for a specified duration (e.g., 6-16 hours).

-

Assessment: After removal of the occlusion and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at various time points (e.g., 2, 4, 6, 18, 24 hours) by trained observers using a graded scale (e.g., 0-4, where 0 = no blanching and 4 = maximal blanching). A chromameter can also be used for objective color measurement.

-

Data Analysis: The blanching scores are plotted against time, and the area under the curve (AUC) is calculated to determine the overall vasoconstrictor potency.

Croton Oil-Induced Ear Edema Assay in Mice

Objective: To evaluate the anti-inflammatory activity of a topical corticosteroid in an animal model of acute inflammation.

Methodology:

-

Animal Model: Male Swiss mice are used.

-

Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear of each mouse to induce inflammation and edema. The left ear serves as a control.

-

Treatment: The test compound (e.g., this compound), a positive control (e.g., dexamethasone), and a vehicle control are applied topically to the right ears of different groups of mice, typically shortly before or after the application of croton oil.

-

Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a standardized circular punch biopsy is taken from both ears. The weight of the ear punch from the treated right ear is compared to that of the untreated left ear. The difference in weight is a measure of the edema.

-

Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

References

Initial Investigations into the Antipruritic Effects of Prednicarbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the antipruritic (anti-itch) effects of prednicarbate, a synthetic, non-halogenated topical corticosteroid. This compound is utilized for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] This document summarizes the core mechanistic insights, quantitative data from early clinical evaluations, and detailed experimental protocols to offer a comprehensive resource for research and development in dermatology.

Core Mechanism of Action

This compound, like other topical corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive properties through a well-defined molecular pathway.[1][4] The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins play a crucial role in modulating the inflammatory cascade by inhibiting the release of arachidonic acid from membrane phospholipids. The inhibition of arachidonic acid release subsequently downregulates the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.

Furthermore, the anti-inflammatory action of corticosteroids is associated with the inhibition of the interleukin-1 alpha (IL-1α) cytokine within keratinocytes. By suppressing these key inflammatory pathways, this compound effectively reduces the physiological response that leads to pruritus.

Signaling Pathway of this compound's Anti-inflammatory and Antipruritic Action

Caption: this compound's mechanism of action in reducing inflammation and pruritus.

Clinical Efficacy in Pruritus Reduction

Initial clinical trials with this compound 0.1% cream and ointment demonstrated its efficacy in treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis. These studies were foundational in establishing its therapeutic role.

Summary of Key Efficacy Findings from Initial Studies

| Study Design | Patient Population | Key Efficacy Endpoints | Summary of Results |

| Randomized, Double-Blind, Vehicle-Controlled | Patients with corticosteroid-responsive dermatoses | Erythema, Scaling, and Pruritus Scores | Significant improvements in pruritus scores were observed after two weeks of treatment with this compound 0.1% Topical Emollient Cream compared to the vehicle. |

| Multicenter, Open-Label | Pediatric patients (4 months to 12 years) with atopic dermatitis | Global evaluations and sign/symptom scores (including pruritus) | Treatment with this compound emollient cream 0.1% resulted in improvements in global evaluations and sign/symptom scores over a 3-week period. |

| Comparative Study | Patients with atopic dermatitis | Overall improvement in signs and symptoms | This compound demonstrated an overall improvement of 76.4% compared to 29.7% for the vehicle emollient and showed similar efficacy to betamethasone valerate. |

Experimental Protocols

The initial investigations into the antipruritic effects of this compound employed rigorous clinical trial methodologies to assess both safety and efficacy.

Representative Experimental Workflow

Caption: A generalized workflow for initial clinical trials of this compound.

Detailed Methodologies

-

Study Design: Early studies were often multicenter, randomized, double-blind, and vehicle-controlled to minimize bias. Open-label studies were also conducted, particularly in pediatric populations.

-

Patient Population: Participants typically presented with moderate to severe atopic dermatitis or other corticosteroid-responsive dermatoses characterized by pruritus.

-

Treatment Regimen: this compound 0.1% in a cream or ointment base was applied as a thin film to the affected areas, usually twice daily, for a duration of two to three weeks.

-

Efficacy Assessments:

-

Pruritus Severity: Assessed using various scales, such as a Visual Analog Scale (VAS) or a 4-point rating scale (0=none, 1=mild, 2=moderate, 3=severe).

-

Investigator's Global Assessment (IGA): A comprehensive evaluation by the clinician of the overall improvement of the dermatosis.

-

Total Sign/Symptom Scores: Composite scores that included an evaluation of erythema, induration, and scaling in addition to pruritus.

-

-

Safety Assessments:

-

Adverse Events: Monitoring and recording of any local or systemic adverse reactions. Common local effects included burning, itching, and dryness.

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: In studies involving pediatric patients or extensive application, HPA axis function was monitored through tests like the ACTH stimulation test to assess systemic absorption and effects.

-

Safety and Tolerability

Initial investigations established that this compound has a favorable benefit-risk ratio, with a low potential for causing skin atrophy compared to some other corticosteroids. The most frequently reported adverse events were localized to the application site and included mild burning, itching, and dryness. Systemic side effects were rare, and studies in pediatric populations showed no significant suppression of the HPA axis with appropriate use.

References

Prednicarbate's Impact on Fibroblast Proliferation and Collagen Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prednicarbate, a non-halogenated, double-ester derivative of prednisolone, is a topical corticosteroid with a favorable benefit-risk profile, exhibiting potent anti-inflammatory activity with a reduced potential for skin atrophy compared to other corticosteroids.[1][2] This document provides an in-depth technical overview of the current understanding of this compound's effects on dermal fibroblast proliferation and collagen synthesis, key processes in skin homeostasis and wound healing. While quantitative data on this compound's specific dose-response is limited in publicly available literature, comparative studies consistently demonstrate its weaker inhibitory effects on fibroblasts relative to more potent corticosteroids. This paper summarizes the available data, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in dermatology and drug development.

Introduction

Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic effects are primarily attributed to their anti-inflammatory, anti-pruritic, and vasoconstrictive properties.[3][4] However, a significant side effect of long-term use is skin atrophy, which is linked to the inhibition of fibroblast proliferation and collagen synthesis.[1] this compound has emerged as a valuable therapeutic option due to its demonstrated efficacy in treating inflammatory dermatoses with a lower incidence of atrophogenic side effects. Understanding its specific impact on fibroblast biology is crucial for optimizing its clinical use and for the development of future dermatological therapies with improved safety profiles.

Impact on Fibroblast Proliferation

In vitro studies have consistently shown that this compound has a less pronounced inhibitory effect on fibroblast proliferation compared to other topical corticosteroids of similar anti-inflammatory potency, such as desoximetasone and betamethasone 17-valerate.

Quantitative Data Summary

| Corticosteroid | Concentration | Effect on Fibroblast Proliferation | Reference |

| This compound | Not specified | Low influence on cell proliferation. | |

| Desoximetasone | 10⁻⁹ M to 10⁻⁵ M | Dose-dependent inhibition of fibroblast migration (a related process). | |

| Betamethasone 17-valerate | Not specified | More pronounced antiproliferative features than this compound. |

Table 1: Comparative Effects of Corticosteroids on Fibroblast Proliferation.

One study noted that while high concentrations of corticosteroids (10 µM) affect the biosynthetic capacities of fibroblasts, desoximetasone was much more active than this compound in inhibiting fibroblast migration, a process closely linked to proliferation in wound healing. This compound showed no reduction in chemotactic response at concentrations lower than 10⁻⁷ M, whereas desoximetasone inhibited migration at concentrations as low as 10⁻⁹ M.

Impact on Collagen Synthesis

Similar to its effect on proliferation, this compound demonstrates a weaker inhibitory effect on collagen synthesis in dermal fibroblasts compared to more potent corticosteroids. This is a key factor contributing to its lower atrophogenic potential.

Quantitative Data Summary

Direct quantitative comparisons of collagen inhibition are sparse. However, existing studies provide a basis for a comparative understanding.

| Corticosteroid | Concentration | Effect on Collagen Synthesis | Reference |

| This compound | 10 µM | Reduction in collagen types I and III protein and type I mRNA. | |

| Desoximetasone | 10 µM | Much more active in reducing collagen synthesis than this compound. |

Table 2: Comparative Effects of Corticosteroids on Collagen Synthesis.

At a high concentration of 10 µM, both this compound and desoximetasone were found to reduce the production of collagen types I and III, with a corresponding decrease in mRNA levels for type I collagen, indicating an influence at the pre-translational level. However, the same study emphasized that desoximetasone's inhibitory effect was significantly more potent.

Signaling Pathways

The effects of corticosteroids on fibroblast proliferation and collagen synthesis are mediated through complex signaling pathways. The general mechanism involves the binding of the corticosteroid to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms:

-

Genomic (Transactivation and Transrepression): The GR complex can directly bind to glucocorticoid response elements (GREs) on DNA to activate the transcription of anti-inflammatory genes. It can also interfere with the activity of pro-inflammatory transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) through protein-protein interactions, a process known as transrepression.

-

Non-Genomic: Rapid, non-transcriptional effects can also occur through membrane-bound GRs and modulation of intracellular signaling cascades like the MAPK/ERK pathway.

While direct studies on this compound's interaction with these pathways in fibroblasts are limited, its weaker atrophogenic potential suggests a less pronounced interference with pro-proliferative and pro-collagen synthesis pathways compared to other corticosteroids.

Diagram 1: General Glucocorticoid Signaling Pathway in Fibroblasts.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing fibroblast proliferation and collagen synthesis.

Fibroblast Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound and other test compounds

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH) or other solubilizing agent

-

Scintillation cocktail and counter

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Plate human dermal fibroblasts in multi-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Serum Starvation (Optional): To synchronize the cell cycle, the culture medium can be replaced with a low-serum or serum-free medium for 24 hours prior to treatment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control.

-

Radiolabeling: At a specified time point (e.g., 24 or 48 hours post-treatment), add [³H]-thymidine to each well at a final concentration of approximately 1 µCi/mL. Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

-

Aspirate the TCA and wash the precipitate with 5% TCA.

-

-

Solubilization and Counting:

-

Add a solubilizing agent (e.g., 0.5 M NaOH) to each well to dissolve the precipitate.

-

Transfer the lysate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated and thus to the rate of cell proliferation.

-

Diagram 2: Workflow for [³H]-Thymidine Incorporation Assay.

Collagen Synthesis Assay (Picrosirius Red Staining)

This method is used for the quantification of total collagen in cell culture.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium

-

This compound and other test compounds

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid)

-

0.1 M Sodium hydroxide (NaOH)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment: Culture fibroblasts in multi-well plates to confluence. Treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

-

Fixation:

-

Aspirate the culture medium and wash the cell layer with PBS.

-

Add fixative to each well and incubate for 30 minutes at room temperature.

-

Wash the fixed cells with PBS.

-

-

Staining:

-

Add Picrosirius Red staining solution to each well and incubate for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells extensively with deionized water to remove unbound dye.

-

-

Elution:

-

Add 0.1 M NaOH to each well to elute the bound dye.

-

Incubate with gentle shaking until the color is completely eluted.

-

-

Quantification:

-

Transfer the eluate to a new microplate.

-

Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

The absorbance is directly proportional to the amount of collagen in the cell layer. A standard curve using known concentrations of collagen can be used for absolute quantification.

-

Diagram 3: Workflow for Picrosirius Red Collagen Assay.

Conclusion

This compound exhibits a favorable safety profile with regard to skin atrophy due to its comparatively weak inhibitory effects on fibroblast proliferation and collagen synthesis. While it does reduce these cellular activities at high concentrations, it is significantly less potent than other corticosteroids like desoximetasone. The underlying mechanism is likely a reduced impact on key signaling pathways that regulate fibroblast function, although direct evidence specifically for this compound is an area for future research. The experimental protocols detailed herein provide a framework for further quantitative investigation into the dose-dependent effects of this compound and for the comparative analysis of other topical corticosteroids. This information is critical for the rational design and development of safer and more effective dermatological therapies.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Prednicarbate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a validated RP-HPLC method for the quantitative determination of prednicarbate in pharmaceutical formulations. The method is developed and validated based on the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a synthetic, non-halogenated corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is effective in the treatment of various inflammatory skin conditions such as atopic dermatitis.[3][4] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, precise, and accurate RP-HPLC method for the quantification of this compound. The chemical formula of this compound is C₂₇H₃₆O₈ and its molecular weight is 488.6 g/mol .[3]

Experimental

2.1. Materials and Reagents

-

This compound reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Orthophosphoric acid (AR grade)

-

Dichloromethane (AR grade)

-

This compound topical formulation (e.g., 0.1% cream or ointment)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Water (80:20, v/v), pH adjusted to 5.0 with orthophosphoric acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 243 nm |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Protocols

3.1. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-10 µg/mL.

3.2. Preparation of Sample Solution (from a 0.1% Cream Formulation)

-

Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL beaker.

-

Add 20 mL of dichloromethane to disperse the cream base.

-

Transfer the dispersion to a 100 mL volumetric flask.

-

Rinse the beaker with the mobile phase and add the rinsings to the flask.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection. The expected final concentration is 10 µg/mL.

3.3. Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

3.3.1. System Suitability

Inject the standard solution (e.g., 5 µg/mL) six times. The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

3.3.2. Linearity

Inject the working standard solutions in the concentration range of 1-10 µg/mL. Plot a calibration curve of peak area versus concentration. The results should meet the criteria in Table 3.

Table 3: Linearity Parameters

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| y-intercept | Close to zero |

3.3.3. Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of the sample solution on the same day.

-

Intermediate Precision (Inter-day Precision): Analyze the sample solution on two different days by two different analysts.

The %RSD for the measured concentration should be calculated. The acceptance criteria are presented in Table 4.

3.3.4. Accuracy (Recovery)

Perform a recovery study by spiking a known amount of this compound standard into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery should be calculated.

Table 4: Precision and Accuracy Acceptance Criteria

| Parameter | Acceptance Criteria |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

3.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.3.6. Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (e.g., Methanol:Water 82:18 and 78:22)

-

Detection wavelength (± 2 nm)

The system suitability parameters should be checked after each variation.

Data Presentation

The results of the validation studies are summarized in the following tables.

Table 5: System Suitability Results

| Parameter | Observed Value | Acceptance Criteria |

| Tailing Factor (T) | 1.1 | T ≤ 2 |

| Theoretical Plates (N) | 3500 | N > 2000 |

| %RSD of Peak Area | 0.8% | ≤ 2.0% |

Table 6: Linearity Results

| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 10 | y = mx + c | 0.9995 |

Table 7: Precision Results

| Precision | %RSD | Acceptance Criteria |

| Intra-day | 0.9% | ≤ 2.0% |

| Inter-day | 1.2% | ≤ 2.0% |

Table 8: Accuracy (Recovery) Results

| Spike Level | % Recovery | Acceptance Criteria |

| 80% | 99.5% | 98.0% - 102.0% |

| 100% | 100.2% | 98.0% - 102.0% |

| 120% | 101.1% | 98.0% - 102.0% |

Table 9: LOD and LOQ Results

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for RP-HPLC method development and validation.

Caption: Relationship between the validated method and key validation parameters.

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Notes and Protocols for Stability Testing of Prednicarbate in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednicarbate is a non-halogenated synthetic corticosteroid used topically for its anti-inflammatory and anti-pruritic properties. Ensuring the stability of this compound in topical formulations is critical for its safety and efficacy throughout its shelf life. These application notes provide detailed protocols for conducting stability studies on topical formulations containing this compound, including forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

The stability of a topical drug product is influenced by various environmental factors such as temperature, humidity, and light. Additionally, the formulation's physicochemical properties, including pH and potential interactions between the active pharmaceutical ingredient (API) and excipients, can impact its stability. Therefore, a comprehensive stability testing program is essential.[1][2]

Key Quality Attributes and Stability Considerations

The stability of this compound topical formulations is assessed by monitoring several key quality attributes over time. These include:

-

Assay of this compound: The concentration of the active ingredient must remain within specified limits.

-

Degradation Products: The formation of impurities and degradation products must be monitored and quantified to ensure they do not exceed acceptable levels.

-

Physical Properties: Changes in appearance, color, odor, viscosity, and pH of the formulation.

-

Microbiological Purity: The formulation must remain free from microbial contamination.

This compound, being a prednisolone derivative, is susceptible to degradation through hydrolysis of its ester and carbonate groups, as well as oxidation.[3][4][5] Forced degradation studies are crucial to identify potential degradation pathways and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.

Experimental Protocols

Stability-Indicating HPLC Method

This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in the presence of its degradation products. This method is adapted from a published procedure for a combination topical product.

3.1.1. Apparatus and Reagents

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Hypersil GOLD C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

This compound reference standard

-

Topical formulation containing this compound

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Methanol : Water (80:20, v/v), pH adjusted to 5.0 with orthophosphoric acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 243 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

3.1.3. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the standard stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 40 µg/mL).

3.1.4. Preparation of Sample Solutions

-

Accurately weigh a quantity of the topical formulation equivalent to 1 mg of this compound into a suitable container.

-

Add a suitable solvent (e.g., dichloromethane or methanol) to disperse the formulation and extract the this compound. Sonication may be used to aid extraction.

-

Transfer the extract to a 10 mL volumetric flask.

-

Repeat the extraction process twice more, collecting the extracts in the same volumetric flask.

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3.1.5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve this compound from its degradation products and any excipients. Peak purity analysis should be performed. |

| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., r² > 0.999). |

| Accuracy | The recovery of this compound from spiked placebo samples should be within 98.0% to 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The relative standard deviation (RSD) for replicate injections and analyses should be ≤ 2%. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably detected and quantified should be determined. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate). |

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the stability-indicating HPLC method. The target degradation is typically between 5-20%.

3.2.1. General Procedure

Prepare solutions of this compound (e.g., 100 µg/mL in a suitable solvent) and subject them to the stress conditions outlined in the table below. A sample of the topical formulation should also be subjected to these stress conditions.

3.2.2. Stress Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Treat the sample with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Treat the sample with 0.1 M NaOH at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid drug substance and the topical formulation to 80°C for 48 hours. |

| Photolytic Degradation | Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light. |

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |

| 0.1 M HCl, 60°C, 24h | 88.5 | 11.5 | 2 |

| 0.1 M NaOH, 60°C, 8h | 85.2 | 14.8 | 3 |

| 3% H₂O₂, RT, 24h | 90.1 | 9.9 | 2 |

| 80°C, 48h | 94.3 | 5.7 | 1 |

| Photolytic | 96.8 | 3.2 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Stability Data for this compound Topical Cream (0.1%) under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)

| Time (Months) | Appearance | pH | Viscosity (cP) | Assay of this compound (%) | Total Degradation Products (%) |

| 0 | White, smooth cream | 5.5 | 25000 | 100.2 | < 0.1 |

| 1 | Conforms | 5.4 | 24800 | 99.5 | 0.2 |

| 3 | Conforms | 5.3 | 24500 | 98.7 | 0.5 |

| 6 | Conforms | 5.2 | 24200 | 97.9 | 0.8 |

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for this compound stability testing.

Probable Degradation Pathways of this compound

Caption: Probable degradation pathways of this compound.

References

- 1. STABILITY EVALUATION OF TOPICAL OINTMENT COMPRISING CALCIPOTRIOL AND this compound | Semantic Scholar [semanticscholar.org]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of Prednicarbate in 3D Reconstructed Human Skin Models: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of dermatological research and drug development, the use of advanced in vitro models is paramount for obtaining predictive and reproducible data. This document provides detailed application notes and protocols for assessing the anti-inflammatory efficacy of prednicarbate, a non-halogenated corticosteroid, in 3D reconstructed human skin models. These protocols are designed for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory skin disorders.

This compound is recognized for its favorable benefit-risk ratio, exhibiting potent anti-inflammatory activity with a reduced potential for skin atrophy compared to other topical corticosteroids.[1][2] Its mechanism of action primarily involves the suppression of pro-inflammatory cytokines, with a differential effect on keratinocytes and fibroblasts that contributes to its safety profile.[1][3] This document outlines methodologies to quantify the effects of this compound on key inflammatory markers in a controlled, human-relevant 3D tissue model.

Experimental Protocols

The following protocols describe the induction of an inflammatory state in a 3D reconstructed human epidermis model and the subsequent topical application and analysis of this compound.

Protocol 1: Induction of Inflammation in Reconstructed Human Epidermis (RHE)

This protocol details the creation of an inflamed RHE model, mimicking conditions of inflammatory dermatoses such as atopic dermatitis or psoriasis.

Materials:

-

Commercially available Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™ RHE)

-

Assay medium provided by the RHE manufacturer

-

Pro-inflammatory cytokine cocktail: Human recombinant Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 alpha (IL-1α)

-

Phosphate Buffered Saline (PBS), sterile

-

6-well culture plates

Procedure:

-

Upon receipt, place the RHE tissue inserts into 6-well plates containing 1 mL of pre-warmed assay medium per well.

-

Pre-incubate the tissues for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare the inflammatory cytokine cocktail in the assay medium. A final concentration of 10 ng/mL of TNF-α is recommended to induce a robust inflammatory response.

-

After the pre-incubation period, replace the medium with the medium containing the cytokine cocktail.

-